molecular formula C14H15N3O B2547658 6-phenyl-5-(1-pyrrolidinyl)-3(2H)-pyridazinone CAS No. 860785-89-3

6-phenyl-5-(1-pyrrolidinyl)-3(2H)-pyridazinone

Cat. No. B2547658
CAS RN: 860785-89-3
M. Wt: 241.294
InChI Key: QQLIGFIRYSYSTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-phenyl-5-(1-pyrrolidinyl)-3(2H)-pyridazinone, also known as PP-2, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of Src family kinases, which are important signaling molecules involved in cell growth, differentiation, and survival. PP-2 has been shown to have a wide range of biological effects, including anti-cancer, anti-inflammatory, and anti-viral activities.

Scientific Research Applications

Solubility and Solvation Behavior

Research on 6-phenyl-4,5-dihydropyridazin-3(2H)-one (a derivative of 6-phenyl-5-(1-pyrrolidinyl)-3(2H)-pyridazinone) has focused on its solubility and thermodynamic/solvation behavior in different solvent mixtures. The study found that this pyridazinone derivative has weak aqueous solubility, with the highest solubilities observed in pure Transcutol®. The solvation of the compound is enthalpy-driven, indicating endothermic dissolution across all evaluated mixtures (Shakeel et al., 2017).

Antiplatelet and Anticonvulsant Activities

The pharmacological potential of 6-phenyl-5-(1-pyrrolidinyl)-3(2H)-pyridazinone derivatives has been explored in several studies. A significant dependence of the substituent on the inhibitory effect on platelet aggregation was observed, suggesting that chemical modifications at position 5 influence both the activity and the mechanism of action. This highlights their potential use as new antiplatelet agents (Sotelo et al., 2002). Additionally, derivatives of this compound have shown significant anticonvulsant activity, suggesting a promising avenue for the development of new treatments in this area (Samanta et al., 2011).

Synthetic Pathways

Advancements in the synthesis of 6-phenyl-5-(1-pyrrolidinyl)-3(2H)-pyridazinone derivatives have been reported, providing efficient methods for the preparation of these compounds. One such study detailed a one-pot process for the preparation from acetophenone and glyoxylic acid, demonstrating the wide utility of this method in generating various substituted pyridazinones (Coates & McKillop, 1993).

Cardiovascular Research

A novel class of cardiotonics involving 6-phenyl-5-(1-pyrrolidinyl)-3(2H)-pyridazinone derivatives has been identified, with certain derivatives demonstrating potent positive inotropic and vasodilating activities. This suggests their potential application in treating cardiovascular diseases (Okushima et al., 1987).

Herbicidal Activity

Studies on pyridazinone derivatives have also explored their use in agriculture, particularly as herbicides. One investigation detailed the modes of action of these compounds, including the inhibition of the Hill reaction and photosynthesis in barley, which accounts for their phytotoxicity. This opens up possibilities for their application in weed management strategies (Hilton et al., 1969).

properties

IUPAC Name

3-phenyl-4-pyrrolidin-1-yl-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c18-13-10-12(17-8-4-5-9-17)14(16-15-13)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQLIGFIRYSYSTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=O)NN=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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